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Compound of Interest

Compound Name:
Ethyl 5-oxo-5-(9-

phenanthryl)valerate

Cat. No.: B1325927 Get Quote

In-Depth Technical Guide: Ethyl 5-oxo-5-(9-
phenanthryl)valerate
CAS Number: 898752-88-0

This technical guide provides a comprehensive overview of the chemical and physical

properties, a plausible synthetic route, and potential biological activities of Ethyl 5-oxo-5-(9-
phenanthryl)valerate. The information is intended for researchers, scientists, and

professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties
Ethyl 5-oxo-5-(9-phenanthryl)valerate is classified as a γ-keto ester.[1] Its structure

incorporates a phenanthrene moiety, a polycyclic aromatic hydrocarbon known for conferring

unique electronic and steric properties, and a keto-ester functional group, which makes it a

versatile intermediate for further chemical modifications.[1]
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Property Value Source

CAS Number 898752-88-0 [1]

Molecular Formula C₂₁H₂₀O₃ [2]

Molecular Weight 320.38 g/mol [3]

InChI Key
QSMCWNVREMBRCR-

UHFFFAOYSA-N
[1]

Appearance
Predicted: White to off-white

solid
N/A

Solubility

Predicted: Soluble in organic

solvents like dichloromethane,

chloroform, and ethyl acetate;

insoluble in water.

N/A

Melting Point Not available N/A

Boiling Point Not available N/A

Predicted Spectroscopic Data
While experimental spectroscopic data for Ethyl 5-oxo-5-(9-phenanthryl)valerate is not

publicly available, the following are predicted characteristics based on analogous structures

and spectroscopic principles.
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Spectroscopy Predicted Data

¹H NMR

* Aromatic Protons (phenanthrene): Multiple

signals in the range of 7.5-8.8 ppm. The protons

closest to the carbonyl group will be shifted

downfield. * Ethyl Ester Protons: A quartet

around 4.1 ppm (OCH₂) and a triplet around 1.2

ppm (CH₃).[3][4] * Valerate Chain Protons:

Triplets around 3.2 ppm (CH₂ adjacent to

carbonyl), 2.5 ppm (CH₂ adjacent to ester), and

a multiplet around 2.0 ppm for the central CH₂.

¹³C NMR

* Carbonyl Carbons: Ketone C=O around 198-

202 ppm; Ester C=O around 172-175 ppm. *

Phenanthrene Carbons: Multiple signals in the

aromatic region (120-140 ppm). * Ethyl Ester

Carbons: OCH₂ around 61 ppm; CH₃ around 14

ppm.[5] * Valerate Chain Carbons: Resonances

in the range of 20-40 ppm.

IR Spectroscopy

* C=O Stretching (Ketone): Strong absorption

band around 1680-1690 cm⁻¹ (conjugated to the

aromatic ring).[6] * C=O Stretching (Ester):

Strong absorption band around 1730-1740

cm⁻¹.[7] * C-O Stretching (Ester): Absorption in

the 1100-1300 cm⁻¹ region. * Aromatic C-H

Stretching: Above 3000 cm⁻¹. * Aliphatic C-H

Stretching: Below 3000 cm⁻¹.

Mass Spectrometry

* Molecular Ion Peak (M⁺): m/z = 320. * Major

Fragmentation Peaks: Loss of the ethoxy group

(-OCH₂CH₃) to give a fragment at m/z = 275. A

prominent peak corresponding to the

phenanthroyl cation at m/z = 205. Further

fragmentation of the phenanthrene ring is also

expected.[8][9]
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A plausible and efficient synthetic route for Ethyl 5-oxo-5-(9-phenanthryl)valerate involves a

two-step process: Friedel-Crafts acylation followed by Fischer esterification.

Proposed Synthetic Workflow

Step 1: Synthesis of Precursor Acid

Step 2: Ester Formation

Phenanthrene

Friedel-Crafts Acylation

Glutaric Anhydride AlCl₃ (Lewis Acid)

5-oxo-5-(9-phenanthryl)valeric acid

Fischer Esterification

Ethanol H₂SO₄ (Acid Catalyst)

Ethyl 5-oxo-5-(9-phenanthryl)valerate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Ethyl 5-oxo-5-(9-phenanthryl)valerate.

Step 1: Synthesis of 5-oxo-5-(9-phenanthryl)valeric acid
(Friedel-Crafts Acylation)
This step involves the acylation of phenanthrene with glutaric anhydride in the presence of a

Lewis acid catalyst, such as aluminum chloride (AlCl₃).
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Experimental Protocol:

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable

solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add glutaric anhydride (1.1

equivalents) portion-wise.

After the addition is complete, add a solution of phenanthrene (1.0 equivalent) in the same

solvent dropwise, maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

The reaction is quenched by carefully pouring the mixture onto crushed ice containing

concentrated hydrochloric acid.

The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate).

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent

is removed under reduced pressure.

The crude product, 5-oxo-5-(9-phenanthryl)valeric acid, can be purified by recrystallization or

column chromatography.

Step 2: Synthesis of Ethyl 5-oxo-5-(9-
phenanthryl)valerate (Fischer Esterification)
The carboxylic acid precursor is then esterified using ethanol in the presence of a strong acid

catalyst.[10]

Experimental Protocol:

Dissolve 5-oxo-5-(9-phenanthryl)valeric acid (1.0 equivalent) in an excess of absolute

ethanol.

Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be

monitored by thin-layer chromatography.
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After the reaction is complete, cool the mixture to room temperature and remove the excess

ethanol under reduced pressure.

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated

sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude Ethyl 5-oxo-5-(9-phenanthryl)valerate.

Further purification can be achieved by column chromatography on silica gel.

Potential Biological Activities and Signaling
Pathways
While no specific biological activities have been reported for Ethyl 5-oxo-5-(9-
phenanthryl)valerate, phenanthrene derivatives are known to exhibit a range of

pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.[3][4]

[11][12][13] These activities are often attributed to the ability of the planar aromatic system to

intercalate with DNA or interact with protein active sites.

Potential Signaling Pathways
Based on the activities of other phenanthrene compounds, potential signaling pathways that

could be modulated by Ethyl 5-oxo-5-(9-phenanthryl)valerate include:

Inflammatory Pathways: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX)

or lipoxygenase (LOX), and modulation of transcription factors such as NF-κB.[14]

Apoptosis Pathways: Induction of programmed cell death in cancer cells through the

activation of caspases and modulation of Bcl-2 family proteins.

Bacterial Growth Inhibition: Disruption of bacterial cell membrane integrity or inhibition of

essential enzymes.[4]

Experimental Protocols for Biological Screening
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The following are generalized protocols for the preliminary screening of the potential biological

activities of Ethyl 5-oxo-5-(9-phenanthryl)valerate.

Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability.[11]

Experimental Workflow:
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Cell Preparation

Compound Treatment

MTT Assay

Seed cells in 96-well plate

Incubate for 24h

Treat cells with varying
concentrations of the compound

Incubate for 24-72h

Add MTT reagent

Incubate for 2-4h

Add solubilization solution
(e.g., DMSO)

Measure absorbance at 570 nm

Click to download full resolution via product page

Caption: General workflow for an MTT-based cytotoxicity assay.
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Methodology:

Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in a

96-well plate and incubate for 24 hours.[11]

Treat the cells with various concentrations of Ethyl 5-oxo-5-(9-phenanthryl)valerate and

incubate for a further 24 to 72 hours.

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader. The absorbance is

proportional to the number of viable cells.

Anti-inflammatory Assay (Inhibition of Protein
Denaturation)
This in vitro assay screens for anti-inflammatory activity by assessing the inhibition of heat-

induced protein denaturation.[15]

Methodology:

Prepare a reaction mixture containing the test compound at various concentrations and a

solution of bovine serum albumin (BSA).

Incubate the mixture at 37 °C for 20 minutes.

Induce denaturation by heating at 72 °C for 5 minutes.

After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

Diclofenac sodium can be used as a positive control. A decrease in turbidity indicates

inhibition of protein denaturation.

Antibacterial Assay (Broth Microdilution Method)
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This method determines the Minimum Inhibitory Concentration (MIC) of the compound against

bacterial strains.[16]

Experimental Workflow:

Compound Preparation

Inoculation

Incubation

Prepare serial dilutions
of the compound in a

96-well plate

Add standardized bacterial
suspension to each well

Incubate at 37°C for 24h

Visually assess for bacterial
growth to determine MIC

Click to download full resolution via product page

Caption: Workflow for the broth microdilution antibacterial assay.

Methodology:

Perform serial dilutions of Ethyl 5-oxo-5-(9-phenanthryl)valerate in a 96-well microtiter

plate containing a suitable broth medium.

Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus

aureus, Escherichia coli).
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Include positive (bacteria without compound) and negative (broth only) controls.

Incubate the plate at 37 °C for 24 hours.

The MIC is the lowest concentration of the compound at which no visible bacterial growth is

observed.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["Ethyl 5-oxo-5-(9-phenanthryl)valerate" CAS number
898752-88-0 properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1325927#ethyl-5-oxo-5-9-phenanthryl-valerate-cas-
number-898752-88-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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